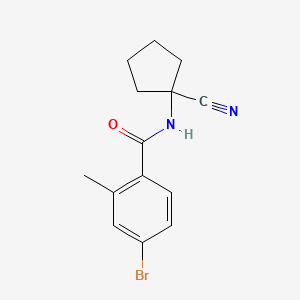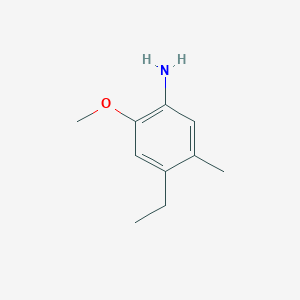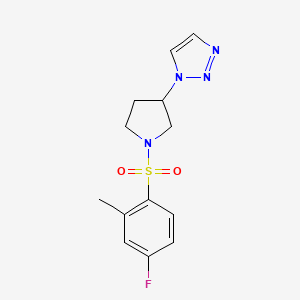
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FMPPT or TAK-659 and has been synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves the inhibition of BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, this compound can prevent the activation and proliferation of B-cells, which are involved in various immune responses. This mechanism of action has shown potential for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been reported to inhibit the activation and proliferation of B-cells, leading to a reduction in inflammation and immune responses. This compound has also been shown to have potential anti-tumor effects in various B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has several advantages and limitations for lab experiments. One of the advantages is its high purity and good yields, which make it suitable for various applications. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, it has been reported to have some toxicity in vitro, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study and application of 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the exploration of its potential applications in other fields, such as cancer immunotherapy and infectious disease treatment. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
Synthesemethoden
Several methods have been reported for the synthesis of 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole. One of the most common methods involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base, followed by the addition of sodium azide and copper (I) iodide to form the 1,2,3-triazole ring. This method has been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has shown potential applications in various fields of scientific research. It has been studied as an inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor signaling pathway. This compound has also been studied as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2S/c1-10-8-11(14)2-3-13(10)21(19,20)17-6-4-12(9-17)18-7-5-15-16-18/h2-3,5,7-8,12H,4,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COECQUQJBNJXHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide](/img/structure/B2396772.png)

![2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2396776.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2396777.png)
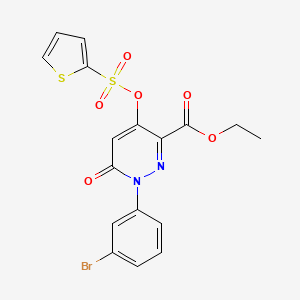
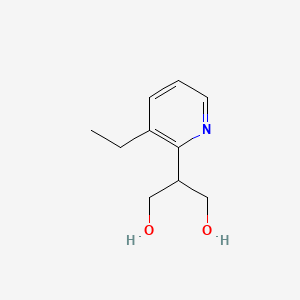
![N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2396782.png)

![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2396786.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide](/img/structure/B2396788.png)
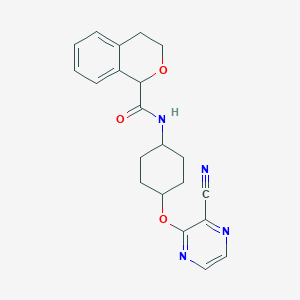
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide](/img/structure/B2396791.png)
